molecular formula C19H20ClNO2S2 B3130693 1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide CAS No. 344279-48-7

1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide

Cat. No.: B3130693
CAS No.: 344279-48-7
M. Wt: 394 g/mol
InChI Key: XWUXYAJOOMSNKT-UHFFFAOYSA-N
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Description

1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediate compounds. These intermediates are then subjected to further reactions, including nucleophilic substitution and thiolation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

O-[4-[2-(4-chlorophenyl)sulfanylacetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2S2/c1-12-9-14(10-13(2)18(12)23-19(24)21(3)4)17(22)11-25-16-7-5-15(20)6-8-16/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUXYAJOOMSNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=S)N(C)C)C)C(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide
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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide
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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide
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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide
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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide
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1-(4-{2-[(4-chlorophenyl)sulfanyl]acetyl}-2,6-dimethylphenoxy)-N,N-dimethylmethanethioamide

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